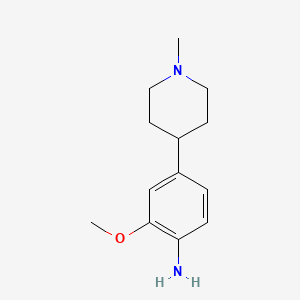
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Descripción general
Descripción
“2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C13H20N2O . It is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” is represented by the formula C13H20N2O . The InChI code for this compound is 1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” include a molecular weight of 220.31100 . The compound is a liquid at room temperature . Further properties such as density, boiling point, and melting point are not available in the current resources.Aplicaciones Científicas De Investigación
Cancer Research
This compound has been used in the development of new anticancer drugs. For example, it has been incorporated into a series of 1,3,5-triazine derivatives, which have shown excellent antiproliferative activity against certain cell lines .
Anaplastic Lymphoma Kinase (ALK) Inhibitor
The compound has been used in the synthesis of ASP3026, a potent and selective ALK inhibitor . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials due to its unique chemical structure .
Chromatography
In chromatography, this compound could potentially be used as a standard or a tracer due to its unique chemical properties .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference material for the calibration of instruments and the validation of analytical methods .
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that “2-Methoxy-4-(1-methylpiperidin-4-yl)aniline” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGYZKPMODVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725767 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
CAS RN |
1124330-14-8 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

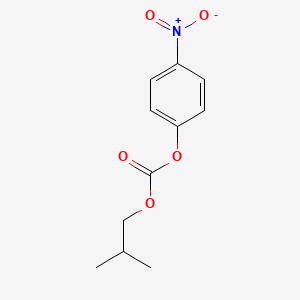
![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
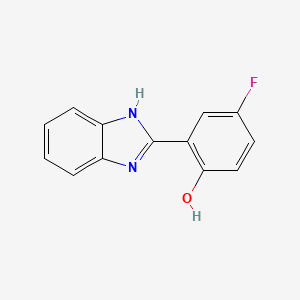



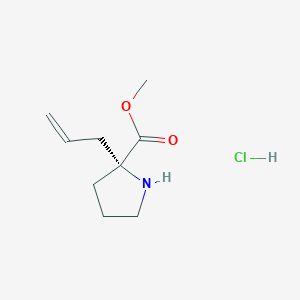
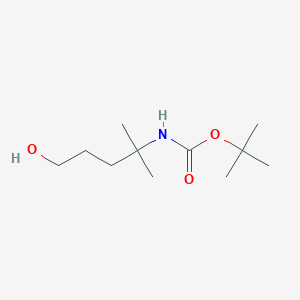
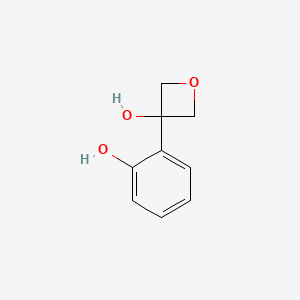
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
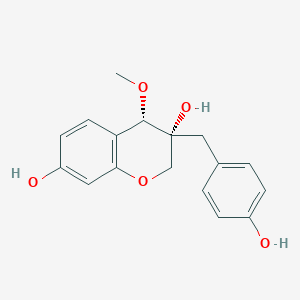
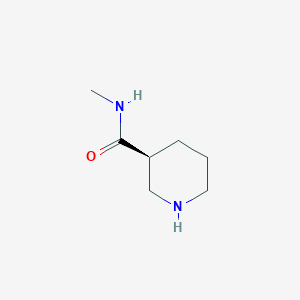
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)
![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)